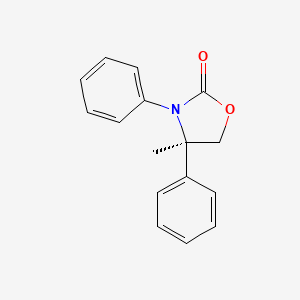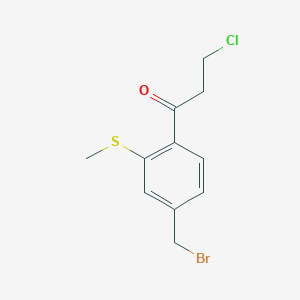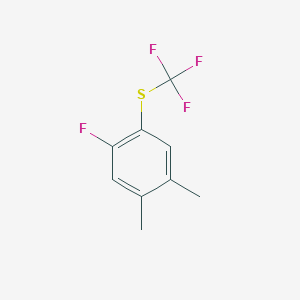
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4S. This compound is characterized by the presence of both fluorine and trifluoromethylthio groups, which impart unique chemical properties. It is used in various scientific research applications due to its distinct reactivity and stability.
Méthodes De Préparation
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of specific reagents and catalysts under controlled conditions to achieve the desired substitution on the benzene ring.
Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the trifluoromethylthio group, resulting in simpler fluorinated benzene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethylthio groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules, making it useful in drug discovery and development.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their improved pharmacokinetic properties. This compound can be a precursor to potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.
Mécanisme D'action
The mechanism by which 1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s binding affinity and selectivity. The fluorine atoms can also enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
1,2-Dimethyl-4-fluoro-5-(trifluoromethylthio)benzene can be compared with other fluorinated benzene derivatives, such as:
1,2-Dimethyl-4-fluorobenzene: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
1,2-Dimethyl-4-(trifluoromethylthio)benzene:
4-Fluoro-5-(trifluoromethylthio)benzene: Lacks the dimethyl groups, leading to variations in steric and electronic effects.
The presence of both fluorine and trifluoromethylthio groups in this compound makes it unique, offering a combination of properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C9H8F4S |
|---|---|
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
1-fluoro-4,5-dimethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4S/c1-5-3-7(10)8(4-6(5)2)14-9(11,12)13/h3-4H,1-2H3 |
Clé InChI |
DNFJMAYVRRSBBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)SC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



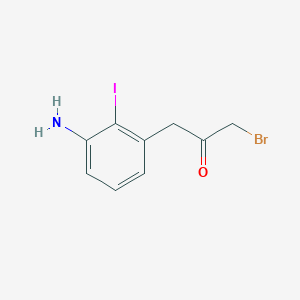

![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)

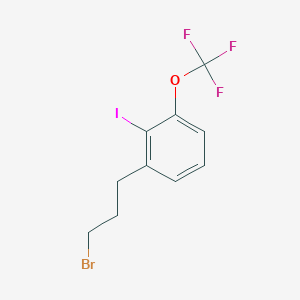
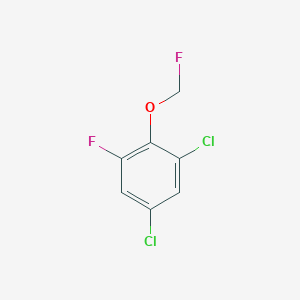
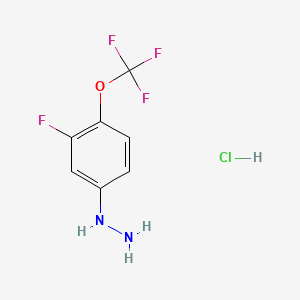

![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)


